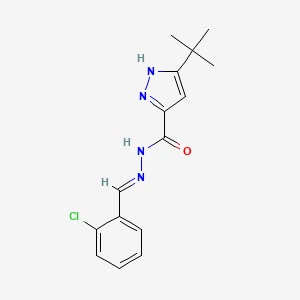

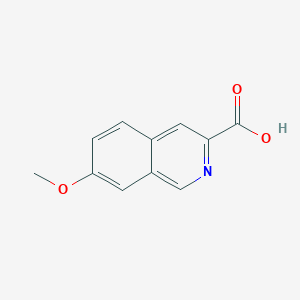

![molecular formula C19H18N6O B2892843 N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-02-6](/img/structure/B2892843.png)

N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel heterocyclic compounds containing pyrimido [4,5- d ]pyrimidine and pyrazolo [3,4- d ]pyrimidine were designed and synthesized from the starting materials, 5- (bis (methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6 (1 H ,3 H ,5 H )-trione and 5- (bis (methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6 (1 H ,5 H )-dione as efficient α,α-ketene dithioacetals . Another study reported the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido [2,3-d]pyrimidine ring system . The structures of similar compounds were elucidated by elemental analysis, IR, 1 H NMR, and 13 C NMR .Applications De Recherche Scientifique

Antiviral Activity

Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with various substitutions, demonstrating marked inhibitory activity against retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Antimicrobial and Antifungal Properties

El‐Wahab et al. (2015) explored heterocyclic compounds, including pyrazolo-[1,5-a]pyrimidine derivatives, for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, showing good antimicrobial effects (El‐Wahab et al., 2015).

Antitumor Activity

Li et al. (2006) investigated the biological activity of 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]-pyrimidine, indicating its moderate herbicidal activities and suggesting the potential of such compounds in antitumor research (Li et al., 2006).

Chemical Synthesis and Material Science

Cobo et al. (2018) focused on the concise and efficient synthesis of 6-benzimidazolyl-5-nitrosopyrimidines, employing Schiff base-type intermediates, which contributes to the understanding of the synthesis processes of complex pyrimidine derivatives (Cobo et al., 2018).

Electrochromic Devices

Constantin et al. (2019) developed novel polyimides, including pyrazolo[1,5-a]pyrimidine derivatives, highlighting the impact of structural variation on optoelectronic characteristics and electrochromic performances, which is crucial for the development of electrochromic devices (Constantin et al., 2019).

Orientations Futures

The future directions for this compound could involve further exploration of its therapeutic potential. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Mécanisme D'action

Target of Action

The primary target of N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Dihydrofolate Reductase (DHFR) . DHFR is a key enzyme in folate metabolism and plays a crucial role in the synthesis of DNA precursors, and de novo glycine and purine synthesis .

Mode of Action

This compound inhibits DHFR with high affinity . By binding to DHFR, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to the cessation of cell growth .

Biochemical Pathways

The inhibition of DHFR affects the folate metabolism pathway . This disruption leads to a decrease in the production of tetrahydrofolate, a crucial cofactor in the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted, affecting the growth and proliferation of cells .

Result of Action

The primary result of the action of this compound is the inhibition of cell growth and proliferation . By inhibiting DHFR and disrupting the synthesis of RNA and DNA, the compound causes the cells to cease growing and proliferating .

Propriétés

IUPAC Name |

6-N-(2-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-25-18-14(12-20-25)17(21-13-8-4-3-5-9-13)23-19(24-18)22-15-10-6-7-11-16(15)26-2/h3-12H,1-2H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXLAFGSRXQDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

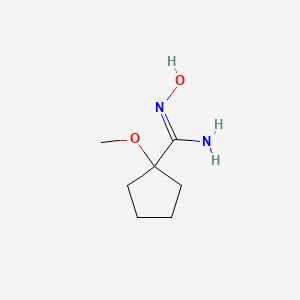

![Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2892761.png)

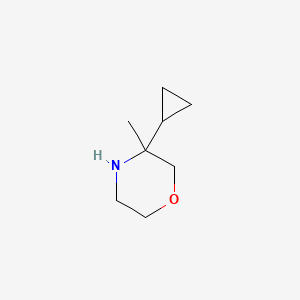

![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2892769.png)

![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)

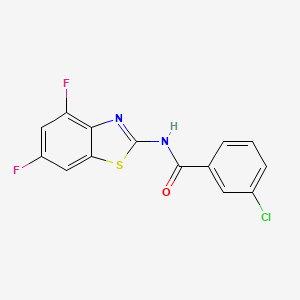

![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)

![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)